molecular formula C25H20N4O3 B2594477 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-50-7

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2594477
CAS No.: 901265-50-7
M. Wt: 424.46
InChI Key: UQWWCYTTZPQYPE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with dimethylphenyl, methoxy, and nitrophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazoloquinoline Core:

    • Starting with a quinoline derivative, the pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives.
    • Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate cyclization.
  • Substitution Reactions:

    • The introduction of the 3,4-dimethylphenyl and 4-nitrophenyl groups is achieved through electrophilic aromatic substitution reactions.
    • Common reagents include nitrobenzene derivatives and dimethylbenzene derivatives, with catalysts such as Lewis acids to enhance reactivity.
  • Methoxylation:

    • The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or methylating agents like dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling up reactions: with continuous flow reactors to ensure consistent reaction conditions.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized at the methoxy group to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride, ferric chloride.

Major Products:

    Reduction of the nitro group: yields the corresponding amino derivative.

    Oxidation of the methoxy group: yields the corresponding hydroxyl derivative.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies exploring its effects on various biological pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves:

    Molecular Targets: The compound can bind to DNA, interfering with replication and transcription processes.

    Pathways Involved: It may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, which may affect its biological activity.

    8-Methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the dimethylphenyl group, potentially altering its interaction with biological targets.

Uniqueness: 1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups provides a balance that can be fine-tuned for specific applications.

This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-4-7-19(12-16(15)2)28-25-21-13-20(32-3)10-11-23(21)26-14-22(25)24(27-28)17-5-8-18(9-6-17)29(30)31/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWWCYTTZPQYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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